N-Isononylcyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isononylcyclohexylamine is an organic compound with the molecular formula C15H31N. It is a derivative of cyclohexylamine, where the cyclohexyl group is substituted with an isononyl group. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isononylcyclohexylamine can be synthesized through the alkylation of cyclohexylamine with isononyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where cyclohexylamine and isononyl halides are reacted under controlled temperatures and pressures. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Isononylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides or other electrophiles in the presence of a base like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
N-Isononylcyclohexylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Isononylcyclohexylamine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog without the isononyl group.
N-Nonylcyclohexylamine: Similar structure but with a nonyl group instead of an isononyl group.
N-Decylcyclohexylamine: Similar structure but with a decyl group.
Uniqueness
N-Isononylcyclohexylamine is unique due to the presence of the isononyl group, which imparts distinct chemical and physical properties compared to its analogs. This makes it suitable for specific industrial applications where other compounds may not be as effective.
Properties
CAS No. |
93963-89-4 |
---|---|
Molecular Formula |
C15H31N |
Molecular Weight |
225.41 g/mol |
IUPAC Name |
N-(7-methyloctyl)cyclohexanamine |
InChI |
InChI=1S/C15H31N/c1-14(2)10-6-3-4-9-13-16-15-11-7-5-8-12-15/h14-16H,3-13H2,1-2H3 |
InChI Key |
ZLOIOBQMTBIYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCNC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.